molecular formula C9H11N3 B170024 N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 131084-54-3

N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine

Cat. No.: B170024
CAS No.: 131084-54-3
M. Wt: 161.2 g/mol
InChI Key: XTXUDUUPOZHIMK-UHFFFAOYSA-N
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Description

N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridine ring, with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . Another approach involves the use of cyclopentylamine, DIPEA, and other reagents under specific conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups.

Scientific Research Applications

Drug Discovery

N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine serves as a valuable building block in the synthesis of complex heterocyclic compounds that have shown promise in drug discovery. Its derivatives have been investigated for their potential as fibroblast growth factor receptor (FGFR) inhibitors, which play a crucial role in tumorigenesis. For instance, certain derivatives exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3, making them candidates for cancer therapy .

Anticancer Activity

Research indicates that compounds derived from this compound can inhibit cancer cell proliferation. For example, one study demonstrated that specific derivatives could induce apoptosis in breast cancer cells while exhibiting limited toxicity toward non-cancerous cells . This selectivity is critical for the development of effective cancer treatments.

Antimycobacterial Activity

Pyrrolo[3,4-c]pyridine derivatives related to this compound have shown antimicrobial properties against Mycobacterium tuberculosis (Mtb). These compounds were tested for their minimum inhibitory concentration (MIC), revealing significant activity that could lead to new treatments for tuberculosis .

Synthesis of Complex Compounds

The compound is utilized in synthetic chemistry as a precursor for various heterocycles. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing the library of compounds available for biological testing .

Reaction Mechanisms

This compound can undergo oxidation reactions using reagents like oxone in DMF, leading to the formation of oxidized derivatives that may possess different biological activities . The compound's reactivity profile makes it an attractive candidate for further chemical modifications.

Material Science

The unique electronic properties of this compound suggest potential applications in material science. Its derivatives can be engineered for specific electronic or optical properties suitable for use in organic electronics or photonic devices .

Summary Table: Applications of this compound

Application AreaSpecific UsesKey Findings/Notes
Drug DiscoveryFGFR inhibitorsPotent against FGFRs with activity against cancer cells
Anticancer ActivityInduces apoptosis in breast cancer cellsSelective toxicity towards cancer cells
AntimycobacterialPotential treatment for tuberculosisSignificant MIC values indicating strong activity
Synthetic ChemistryBuilding block for heterocyclesVersatile reactivity allows diverse functionalization
Material ScienceElectronic and optical materialsUnique properties suitable for advanced applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in various types of tumors . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine is unique due to its specific substitution pattern and the presence of two methyl groups on the nitrogen atom. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, along with a comparison to similar compounds.

Chemical Structure and Properties

This compound belongs to the pyrrolopyridine class of heterocyclic compounds. Its structure features a pyrrole ring fused to a pyridine nucleus, which is known for conferring various biological activities. The presence of two methyl groups on the nitrogen atom enhances its reactivity and specificity towards biological targets .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors involved in critical cellular pathways. Notably, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various types of tumors . The inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies indicate that this compound may act as an antitumor agent by affecting cellular pathways related to proliferation and apoptosis .
  • Neurological Disorders : Due to its structural similarities with other biologically active compounds, it is being explored for potential applications in treating neurological disorders .
  • Antibacterial Properties : Some derivatives within the pyrrolopyridine class have demonstrated antibacterial activity against various pathogens .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the pharmacological profile of this compound. Below are summarized findings from recent research:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of FGFRs leading to reduced tumor growth,
Neurological EffectsPotential neuroprotective effects under investigation,
AntibacterialActivity against Staphylococcus aureus with MIC values between 3.12 - 12.5 µg/mL

Case Study: FGFR Inhibition

A notable study evaluated the efficacy of this compound derivatives as FGFR inhibitors. The study reported IC50 values ranging from 7 nM to 712 nM against different FGFR isoforms. This indicates a promising therapeutic potential for targeting FGFR-related pathways in cancer treatment .

Comparison with Similar Compounds

This compound shares structural characteristics with other heterocyclic compounds that exhibit similar biological activities. A comparison with pyrrolopyrazine derivatives reveals that while both classes can inhibit FGFRs, the unique substitution pattern in this compound may enhance its selectivity and efficacy .

Table 2: Comparison with Related Compounds

CompoundActivity TypeIC50/Other Metrics
This compoundFGFR Inhibitor7 - 712 nM
1H-Pyrrolo[2,3-b]pyridine derivativesFGFR InhibitorVaries
Pyrrolopyrazine derivativesAntitumorVaries

Properties

IUPAC Name

N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12(2)9-4-3-7-8(11-9)5-6-10-7/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXUDUUPOZHIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (6-dimethylamino-3-nitro-2-pyridyl)-acetonitrile (Compound 5c,2.06 g, 10.0 mmol), Raney nickel (0.70 g, washed thoroughly with absolute ethanol), and absolute ethanol/acetic acid (4:1, 50 mL) was shaken under ahydrogen atmosphere (3 atm) for 3 hours. The resulting mixture was filteredthrough diatomaceous earth (Celite (trademark)), and the filtrate was evaporated under reduced pressure. The residual oil was dissolved in water(25 mL), the pH was adjusted to 10 with sodium carbonate, and the mixture was extracted with methylene chloride (3×25 mL). These extracts werecombined, dried (MgSO4), and evaporated under reduced pressure to yield an oil. This oil was dissolved in ethyl acetate (10 mL), and this solution was passed through an alumina (basic) filter (approximately 100 g) followed by ethyl acetate (1500 mL). The resulting filtrate was evaporated under reduced pressure to yield Compound 7j (0.44 g, 2.73 mmol,27%) as a white solid: mp, 149.0°-151.0° C.; IR
Name
(6-dimethylamino-3-nitro-2-pyridyl)-acetonitrile
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Compound 5c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
27%

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